molecular formula C7H11ClF3NO2 B8135392 4-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride

4-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B8135392
M. Wt: 233.61 g/mol
InChI Key: JQUIGFFYASTHLV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride is a piperidine derivative featuring a trifluoromethyl (-CF₃) group at the 4-position of the piperidine ring and a carboxylic acid (-COOH) group at the same position, forming a zwitterionic structure. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Its molecular formula is C₇H₁₁ClF₃NO₂, with a molecular weight of 233.62 g/mol .

Properties

IUPAC Name

4-(trifluoromethyl)piperidine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2.ClH/c8-7(9,10)6(5(12)13)1-3-11-4-2-6;/h11H,1-4H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUIGFFYASTHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C(=O)O)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Drug Development

The piperidine moiety is prevalent in numerous pharmaceuticals due to its ability to modulate biological activity. Research indicates that derivatives of piperidine, including 4-(trifluoromethyl)piperidine-4-carboxylic acid hydrochloride, are instrumental in developing new therapeutic agents. For instance, compounds with piperidine structures have been shown to act as monoamine neurotransmitter reuptake inhibitors, which are crucial in treating disorders such as depression and anxiety .

Table 1: Piperidine Derivatives in Drug Development

Compound NameTarget ConditionMechanism of Action
4-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochlorideAntidepressant potentialMonoamine reuptake inhibition
N-(2,3-dichlorophenyl)-N-ethylpiperidine-4-carboxamideStress incontinenceSelective serotonin reuptake inhibition
N-ethyl-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamideNeuropathic painDual reuptake inhibition

Cancer Therapy

Recent studies have highlighted the potential anticancer properties of piperidine derivatives. The trifluoromethyl group enhances the interaction with biological targets, improving the efficacy of these compounds against various cancer cell lines. For example, research demonstrated that certain piperidine derivatives exhibited significant cytotoxic effects on hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

Case Study: Anticancer Activity
A study focused on the synthesis of spirocyclic piperidine derivatives revealed that introducing a trifluoromethyl group significantly improved their binding affinity to cancer-related protein targets. These compounds showed enhanced apoptosis induction in cancer cells, suggesting a promising avenue for developing novel anticancer therapies .

Biochemical Tools

4-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride serves as an important biochemical tool for studying enzyme functions and mechanisms. Its derivatives have been utilized to investigate the structure-activity relationships (SAR) of various enzyme inhibitors. For instance, modifications to the piperidine structure have led to the identification of potent inhibitors for enzymes involved in lipid metabolism, which are critical in understanding metabolic disorders .

Table 2: Structure-Activity Relationships of Piperidine Derivatives

Compound StructureEnzyme TargetInhibition Potency (IC50)
Piperidine-2-carboxamideNAPE-PLD72 nM
3-phenylpiperidine derivativeCDC42Micromolar range
Trifluoromethyl-substituted variantVarious cancer cell linesSignificant cytotoxicity

Mechanism of Action

The mechanism by which 4-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The trifluoromethyl group can influence the binding affinity of the compound to various receptors and enzymes.

  • Pathways: The compound may modulate biochemical pathways related to its biological activity, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Applications References
4-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride -CF₃, -COOH, HCl 233.62 2007919-93-7 Drug intermediates, enzyme ligands
Piperidine-4-carboxylic acid hydrochloride -H, -COOH, HCl 165.60 5984-56-5 Peptide synthesis, chiral resolution
4-Methylpiperidine-4-carboxylic acid hydrochloride -CH₃, -COOH, HCl 179.62 919354-20-4 Catalysis, agrochemicals
4-Fluoro-4-piperidinecarboxylic acid hydrochloride -F, -COOH, HCl 183.61 1186663-32-0 Radiolabeling, imaging agents
1-(4-(Trifluoromethyl)benzyl)piperidine-4-carboxylic acid -CF₃-C₆H₄-CH₂, -COOH 343.33 Discontinued Receptor modulation
Key Observations :
  • Electronic Effects : The -CF₃ group in the target compound enhances electron-withdrawing properties, stabilizing negative charges and influencing binding affinity in enzyme-substrate interactions compared to -CH₃ or -H analogs .
  • Bioavailability: Fluorinated derivatives (e.g., -CF₃, -F) exhibit improved metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs, making them preferable for CNS-targeted drugs .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Compound LogP Water Solubility (mg/mL) Melting Point (°C) Stability in Acidic Conditions
4-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride 1.2 25.8 162–164 Stable
Piperidine-4-carboxylic acid hydrochloride -0.5 50.3 >300 Partially hydrolyzed
4-Methylpiperidine-4-carboxylic acid hydrochloride 0.8 18.7 245–250 Stable
4-Fluoro-4-piperidinecarboxylic acid hydrochloride 0.3 12.4 190–195 Sensitive to hydrolysis
Key Observations :
  • Lipophilicity: The -CF₃ group increases LogP by ~1.5 units compared to the non-fluorinated parent compound, enhancing membrane permeability .
  • Solubility : Hydrochloride salts universally improve water solubility, but steric bulk from -CF₃ reduces solubility compared to smaller substituents like -F or -H .
Key Observations :
  • Cost and Complexity : Fluorinated derivatives require specialized reagents (e.g., trifluoromethylating agents), increasing production costs compared to methyl or hydrogen analogs .
  • Pharmaceutical Relevance : The target compound’s -CF₃ group is favored in protease inhibitors (e.g., HIV-1 integrase inhibitors) due to its steric and electronic compatibility with hydrophobic enzyme pockets .

Biological Activity

4-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a trifluoromethyl group and a carboxylic acid moiety. This specific arrangement contributes to its chemical reactivity and biological properties.

The biological activity of 4-(trifluoromethyl)piperidine-4-carboxylic acid hydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability.

1. Antimicrobial Activity

Research has indicated that compounds similar to 4-(trifluoromethyl)piperidine-4-carboxylic acid hydrochloride exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the piperidine structure can lead to enhanced activity against various bacterial strains.

2. Anticancer Potential

The compound has been investigated for its potential anticancer effects. It may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and modulation of cell signaling pathways.

3. Inhibition of Enzymatic Activity

Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, including those involved in metabolic pathways relevant to cancer and inflammation.

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific kinases involved in cellular signaling

Case Study: Anticancer Activity

A study conducted on various derivatives of piperidine compounds demonstrated that those with trifluoromethyl substitutions showed enhanced cytotoxicity against several cancer cell lines. The mechanism was linked to the inhibition of cell cycle progression and induction of apoptotic markers.

Table 2: Cytotoxicity Data on Cancer Cell Lines

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest
HeLa (Cervical)10.0Modulation of Bcl-2 family proteins

Preparation Methods

Reaction Mechanism and Conditions

The most efficient method involves direct fluorination of piperidine-4-carboxylic acid with sulfur tetrafluoride (SF₄) under controlled conditions. The reaction proceeds via a two-step mechanism:

  • Carboxyl Group Fluorination :

    R-COOH+SF4R-COF+SOF2+HF\text{R-COOH} + \text{SF}_4 \rightarrow \text{R-COF} + \text{SOF}_2 + \text{HF}
  • Trifluoromethyl Formation :

    R-COF+SF4R-CF3+SOF2\text{R-COF} + \text{SF}_4 \rightarrow \text{R-CF}_3 + \text{SOF}_2

    where R represents the piperidine backbone.

Optimized Protocol

  • Reactants :

    • Piperidine-4-carboxylic acid (1 mol)

    • SF₄ (1.5–3 mol)

    • Mixed solvent: Anhydrous HF and methyl chloride (1:1–1:10 mass ratio)

  • Conditions :

    • Temperature: 75–105°C

    • Pressure: <3 MPa (reduced via solvent system)

    • Duration: 3–4 hours

Workup and Isolation

Post-reaction, the mixture is cooled, neutralized with NaOH (pH 10), and extracted with methylene chloride or chloroform. Distillation yields 4-(trifluoromethyl)piperidine-4-carboxylic acid, which is converted to the hydrochloride salt via HCl treatment.

Table 1: Yield Data for Direct Fluorination

Starting MaterialSolvent Ratio (HF:CH₃Cl)Temperature (°C)Yield (%)Purity (%)
Piperidine-4-carboxylic acid1:1.58580.195.0
Nipecotic acid1:710577.996.2
Pipecolic Acid1:17540.995.8

Hydrogenation of Pyridinecarboxylic Acid Followed by Fluorination

Precursor Synthesis

4-Piperidinecarboxylic acid is synthesized via hydrogenation of 4-pyridinecarboxylic acid:

  • Catalyst : Pd/C (5% Pd)

  • Conditions :

    • H₂ Pressure: 4–5 MPa

    • Temperature: 90–100°C

    • Solvent: Water

  • Yield : 85–90% after methanol recrystallization.

Subsequent Fluorination

The hydrogenated product undergoes SF₄-mediated fluorination as described in Section 1. This two-step approach avoids handling unstable intermediates and improves scalability.

Multi-Step Synthesis via Protected Intermediates

Protection-Deprotection Strategy

A modified Hiyama method is employed for introducing trifluoromethyl groups:

  • Acylation : 4-Hydroxypiperidine is benzoylated using benzoyl chloride.

  • Xanthate Formation : The hydroxyl group is converted to a methyl xanthate.

  • Fluorination : Desulfurization/fluorination using N-bromosuccinimide and Olah’s reagent (HF/pyridine).

  • Deprotection : Benzoyl groups are removed via 1-chloroethyl chloroformate.

Table 2: Multi-Step Synthesis Performance

StepReagentYield (%)
AcylationBenzoyl chloride92
Xanthate FormationCS₂, MeI, KOH85
FluorinationNBS, HF/pyridine78
Deprotection1-Chloroethyl chloroformate95

Final Hydrochloride Formation

The free base is treated with HCl in ethanol to yield the hydrochloride salt, achieving >99% purity after recrystallization.

Industrial-Scale Production Considerations

Solvent Optimization

Mixed solvents (HF/CH₃Cl) reduce reaction pressure from 3 MPa to <1.5 MPa, enhancing safety. Anhydrous HF stabilizes the piperidine ring during fluorination, preventing side reactions.

Catalytic Hydrogenation

Pd/C catalysts enable quantitative conversion of pyridine to piperidine derivatives, with catalyst reuse possible for 3–5 cycles before activity loss.

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

MethodAdvantagesLimitationsYield Range (%)
Direct FluorinationSingle-step, high purityRequires HF handling40–80
Hydrogenation + FluorinationScalable, avoids SF₄ excessLonger reaction time70–85
Multi-Step SynthesisFlexible functionalizationLow overall yield (13–40%)13–40

Quality Control and Characterization

  • Purity Analysis : HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >95% purity.

  • Structural Confirmation :

    • ¹H/¹³C NMR : δ 3.2–3.5 (piperidine CH₂), δ 120–125 (CF₃, ¹⁹F NMR).

    • Mass Spec : [M+H]⁺ = 228.1 (free base), 264.5 (hydrochloride) .

Q & A

Q. What are the common synthetic routes for 4-(Trifluoromethyl)piperidine-4-carboxylic Acid Hydrochloride, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves functionalizing the piperidine ring at the 4-position. A key approach is the nucleophilic substitution of a trifluoromethyl group onto a preformed piperidine scaffold, followed by carboxylation and hydrochloride salt formation. For example, stereoselective synthesis can be achieved using chiral auxiliaries or catalysts, as seen in PharmaBlock’s protocols for related trifluoromethyl-pyrrolidine derivatives . Optimization includes:

  • Temperature Control : Maintaining ≤0°C during trifluoromethylation to minimize side reactions.
  • Catalyst Selection : Palladium or copper catalysts for cross-coupling reactions improve regioselectivity .
  • Purification : Use of reverse-phase chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate the hydrochloride salt .

Q. What spectroscopic techniques are most effective for characterizing the hydrochloride salt form of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm the piperidine ring structure and trifluoromethyl group integration. The hydrochloride salt shows deshielded protons near 3.0–4.0 ppm due to protonation .
  • FT-IR : A strong absorption band at ~2500 cm⁻¹ (N-H stretch) and 1700 cm⁻¹ (carboxylic acid C=O) confirms salt formation .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the crystal lattice .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Store at -20°C in airtight, desiccated containers to prevent hydrolysis of the trifluoromethyl group .
  • Handling : Use inert atmosphere (N₂/Ar) gloveboxes for moisture-sensitive reactions. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can racemic mixtures of this compound be resolved, and what analytical challenges arise in chiral purity assessment?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak® IA/IB) with hexane/isopropanol mobile phases. Derivatization with Marfey’s reagent enhances enantiomer separation .
  • Challenges : The trifluoromethyl group complicates mass spectrometry ionization; employ high-resolution LC-MS (Q-TOF) with electron spray ionization (ESI) in negative mode .

Q. What computational methods predict the electronic effects of the trifluoromethyl group on biological target interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electron-deficient regions caused by the -CF₃ group, which enhances binding to hydrophobic enzyme pockets .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding kinetics (e.g., P2Y14 antagonism) using AMBER or GROMACS, incorporating solvation effects .

Q. How do structural modifications at the 4-position (e.g., replacing -CF₃ with -CH₃) alter pharmacological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Synthesis : Replace -CF₃ via Pd-catalyzed cross-coupling with methyl boronic acids .
    • Bioassays : Compare IC₅₀ values in receptor-binding assays (e.g., opioid or P2Y14 targets). The -CF₃ group typically enhances metabolic stability but may reduce solubility .

Q. What advanced analytical methods detect trace impurities in this compound when used as a pharmaceutical intermediate?

Methodological Answer:

  • HPLC-MS/MS : Use C18 columns (e.g., Agilent Zorbax®) with gradient elution (0.1% formic acid in acetonitrile/water). Monitor for byproducts like dehydrohalogenated species .
  • NMR Relaxometry : Quantify residual solvents (e.g., DCM) at ppm levels via ¹H relaxation time measurements .

Q. What strategies mitigate decomposition during prolonged reaction steps (e.g., carboxylation)?

Methodological Answer:

  • Protecting Groups : Temporarily protect the amine with Boc groups to prevent undesired cyclization .
  • Low-Temperature Carboxylation : Use CO₂ gas in THF at -78°C with LDA as a base to stabilize intermediates .

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